Ethyl 2-propyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-propyloxazole-4-carboxylate: is a heterocyclic organic compound that belongs to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-propyloxazole-4-carboxylate can be synthesized through a multi-step process starting from butyronitrile. The synthesis involves the formation of intermediates such as hydrazide and amide, which are then converted to the desired compound . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-propyloxazole-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often facilitated by acid catalysts.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Common reagents include thionyl chloride (SOCl2) and alcohols under acidic conditions.
Reduction: Reagents like LiAlH4 or BH3/THF are used under anhydrous conditions.
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or acidic media.
Major Products Formed:
Nucleophilic Acyl Substitution: Formation of esters or amides depending on the nucleophile used.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 2-propyloxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-propyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes .
Comparison with Similar Compounds
2-Propyloxazole: A closely related compound with similar structural features.
2,4-Disubstituted Thiazoles: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness: Ethyl 2-propyloxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-propyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-3-5-8-10-7(6-13-8)9(11)12-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
MXHQZXLMTHAOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CO1)C(=O)OCC |
Origin of Product |
United States |
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